molecular formula C11H9ClFI B2466112 1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287268-78-2

1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2466112
CAS RN: 2287268-78-2
M. Wt: 322.55
InChI Key: FCMSIZNTFZJJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that belongs to the class of molecules known as bicyclo[1.1.1]pentanes (BCPs) . BCPs are interesting scaffolds in drug design due to their symmetrical and rigid three-dimensional structure . They can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .


Synthesis Analysis

The synthesis of BCPs has been a subject of study for over 20 years . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis of 1,3-disubstituted BCPs is more challenging than their monosubstituted counterparts . The predominant routes consist of transannular 1,3-cyclization of a cyclobutyl carbanion onto a tertiary halide, which can suffer from competing elimination to a cyclobutene .


Molecular Structure Analysis

The molecular structure of BCPs is characterized by a symmetrical and rigid three-dimensional structure . This structure can simulate the interaction mode of the benzene ring with other amino acid residues, such as π-π stacking . The three-dimensional nature of the sp3 carbon atom on the BCP ring makes it possible to explore the pharmacophore or skeleton region orthogonal to the ring plane .


Chemical Reactions Analysis

BCPs are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . BCPs that are monosubstituted at the bridgehead positions have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles .


Physical And Chemical Properties Analysis

BCPs have better physical and chemical properties than phenyl rings . They have better solubility, better metabolic stability, more stereo orientation, and less non-specific binding .

Future Directions

The future directions in the research of BCPs include the development of more practical and scalable methods for the synthesis of BCPs . There is also interest in exploring the potential applications of BCPs as bioisosteres in drug design .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFI/c12-8-3-7(1-2-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMSIZNTFZJJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.